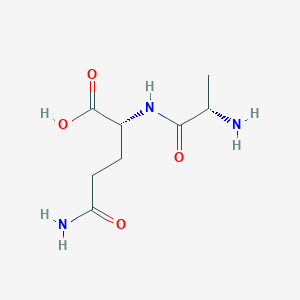

Ala-d-Gln

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Uptake and Metabolism of L-Alanyl-L-Glutamine (Ala-Gln)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the mechanisms governing the cellular uptake and subsequent metabolic fate of the dipeptide L-Alanyl-L-Glutamine (Ala-Gln). It covers transport kinetics, intracellular enzymatic processing, and the modulation of key cellular signaling pathways. This document integrates quantitative data into structured tables, provides detailed experimental protocols for key assays, and uses visualizations to illustrate complex biological processes.

Cellular Uptake of L-Alanyl-L-Glutamine

The cellular uptake of Ala-Gln is a critical first step that determines its bioavailability and subsequent physiological effects. Unlike its constituent amino acid L-Glutamine, which can be unstable in aqueous solutions, the dipeptide form offers superior stability and solubility.[1][2] The primary mechanism for Ala-Gln absorption, particularly in the intestine, is via active transport.

Mechanism of Transport

The predominant mechanism for the intestinal assimilation of Ala-Gln is its absorption as an intact dipeptide, rather than extracellular hydrolysis followed by amino acid uptake.[3] This process is mediated by the solute carrier family 15 member 1 (SLC15A1), commonly known as the peptide transporter 1 (PepT1).[4][5]

Key characteristics of PepT1-mediated transport include:

-

Proton-Coupling: PepT1 is a high-capacity, low-affinity transporter that functions as a symporter, co-transporting the dipeptide with one or more protons (H+) down an electrochemical proton gradient.[6][7] This process is electrogenic.[6]

-

Sodium-Independence: The uptake of peptide-bound glutamine is not inhibited by the deletion of sodium from the medium.[3]

-

Substrate Specificity: The transporter has broad substrate specificity, capable of transporting most of the 400 possible dipeptides and 8,000 tripeptides.[8] Uptake of Ala-Gln can be competitively inhibited by the presence of other oligopeptides.[3]

In non-intestinal cells, such as those used in biopharmaceutical production (e.g., CHO cells), dipeptides are also imported intact before being decomposed into their constituent amino acids intracellularly.[9]

Visualization: Ala-Gln Cellular Uptake Pathway

Quantitative Data: Uptake and Transport Kinetics

While specific kinetic parameters for Ala-Gln are not universally reported across all cell types, data from studies on PepT1 and similar dipeptides provide valuable context.

| Parameter | Value / Observation | Cell/System Type | Citation |

| Transport Affinity (Km) | 0.2 - 10 mM (General range for PepT1 substrates) | Human PEPT1 | [7] |

| Transport Capacity (Vmax) | Increased ~1.64-fold after treating cells with a peptide-rich medium. | Caco-2 cells | [8] |

| Plasma Clearance (t1/2) | 3.8 ± 0.5 min (after IV bolus injection) | Healthy male subjects | [10] |

| Competitive Inhibition (Ki) | Tri-DAP inhibits Gly-Sar uptake with a Ki of ~5 mM. | Caco-2-BBE cells | [5] |

| Uptake Enhancement | L-Val-ACV uptake is 5x higher in Caco-2 cells overexpressing hPEPT1. | Caco-2 vs. Caco-2/hPEPT1 | [11] |

Experimental Protocol: Dipeptide Uptake Assay using Radiolabeled Substrate

This protocol is adapted from methodologies for measuring peptide transport in cell culture.[3][5] It is designed to quantify the uptake of a radiolabeled dipeptide like [14C]-Ala-Gln or a reference substrate like [14C]-Gly-Sar.

1. Materials and Reagents:

-

Cell line expressing the transporter of interest (e.g., Caco-2 cells).

-

Cell culture medium, FBS, and supplements.

-

Radiolabeled dipeptide (e.g., [14C]-Ala-Gln or [14C]-Gly-Sar).

-

Unlabeled dipeptide for standards and competition assays.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH adjusted as needed, typically pH 6.0-6.5 to favor the proton gradient).

-

Ice-cold Stop Solution (e.g., HBSS with 10 mM unlabeled dipeptide).

-

Cell Lysis Buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Scintillation cocktail and vials.

-

Multi-well cell culture plates (e.g., 24-well plates).

-

Liquid scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

2. Procedure:

-

Cell Seeding: Seed cells onto multi-well plates at an appropriate density to achieve a confluent monolayer before the assay. For Caco-2 cells, this typically requires 14-21 days of culture to allow for differentiation.

-

Preparation: On the day of the experiment, aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer (pH 7.4).

-

Pre-incubation: Add 500 µL of pre-warmed Uptake Buffer (pH 6.0) to each well and incubate for 15-20 minutes at 37°C to establish the proton gradient.

-

Initiate Uptake: Aspirate the pre-incubation buffer. Add the Uptake Solution containing the radiolabeled dipeptide at the desired concentration (and any inhibitors, if applicable). For kinetic analysis, use a range of substrate concentrations.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes). This should be within the linear range of uptake, which must be determined empirically.

-

Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Stop Solution. This removes unbound extracellular radiolabel.

-

Cell Lysis: Add 500 µL of Cell Lysis Buffer to each well. Incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Use a separate aliquot of the lysate (e.g., 20 µL) to determine the total protein content in each well using a standard protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate, typically expressed as pmol or nmol of dipeptide per mg of protein per minute.

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Intracellular Metabolism of Ala-Gln

Once transported into the cell, Ala-Gln is rapidly processed by intracellular enzymes, releasing its constituent amino acids to fuel various metabolic pathways.

Hydrolysis and Metabolic Fates

Upon entering the cytoplasm, Ala-Gln is hydrolyzed by intracellular peptidases into L-Alanine and L-Glutamine.[12] These free amino acids then enter their respective metabolic pathways:

-

L-Glutamine: As a conditionally essential amino acid, glutamine is a crucial metabolic substrate.[13]

-

Glutaminolysis: Glutamine is converted to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS) . Glutamate can then be converted to α-ketoglutarate (α-KG), which enters the Tricarboxylic Acid (TCA) cycle to support energy production and biosynthesis.[13]

-

Nucleotide Synthesis: The nitrogen from glutamine is essential for the synthesis of purines and pyrimidines.[12]

-

Protein Synthesis: Glutamine is incorporated into newly synthesized proteins.[12]

-

Redox Balance: Glutamate is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.

-

-

L-Alanine: Alanine (B10760859) is a key player in the glucose-alanine cycle.

-

Gluconeogenesis: In tissues like the liver, alanine can be converted to pyruvate (B1213749) via alanine aminotransferase (ALT). Pyruvate can then be used as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[12]

-

TCA Cycle Anaplerosis: Conversion to pyruvate allows alanine to replenish TCA cycle intermediates.

-

Visualization: Intracellular Metabolic Pathways of Ala-Gln

Quantitative Data: Metabolic Parameters

| Parameter | Value / Observation | Cell/System Type | Citation |

| Ala-Gln Degradation | Pseudo-first-order kinetics; max stability at pH ~6.0. | Aqueous Solution | [1] |

| Hydrolysis Rate | Half-life in plasma after IV injection is ~3.8 minutes, indicating rapid hydrolysis. | Human Plasma | [10] |

| Ammonia (B1221849) Production | Use of Ala-Gln reduces ammonia accumulation compared to free Gln. | CHO Cell Culture | [14] |

| Metabolite Production | Waste product excretion (ammonia, alanine, glutamate) increases with increasing glutamine concentration. | CHO-K1 Cells | [13] |

| Glutaminase (GLS) Km | Km of Lal for Gln is high at ~107 mM, suggesting low affinity in some systems. | E. coli expressing Lal | [15] |

Experimental Protocol: Quantification of Intracellular Metabolites via LC-MS/MS

This protocol describes a general workflow for extracting and quantifying intracellular Ala-Gln and its resulting amino acids from cultured cells.[9][16]

1. Materials and Reagents:

-

Cultured cells in multi-well plates or flasks.

-

Ice-cold Phosphate Buffered Saline (PBS).

-

Quenching/Extraction Solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C).

-

Internal Standards (isotope-labeled versions of Ala, Gln, and Ala-Gln).

-

LC-MS/MS system with appropriate column (e.g., HILIC or reversed-phase with ion-pairing).

-

Cell scraper, centrifuge, speed vacuum concentrator.

2. Procedure:

-

Cell Culture: Grow cells to the desired confluency or cell density under specific experimental conditions (e.g., after incubation with Ala-Gln).

-

Quenching Metabolism: To halt all metabolic activity instantly, rapidly aspirate the culture medium. Immediately wash the cells once with ice-cold PBS.

-

Metabolite Extraction:

-

Aspirate the PBS wash.

-

Add a defined volume of pre-chilled (-80°C) Extraction Solvent containing internal standards to the culture vessel (e.g., 1 mL for a 6-well plate).

-

Use a cell scraper to scrape the cells into the solvent.

-

Transfer the cell suspension/extract to a microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Sample Preparation:

-

Carefully transfer the supernatant (which contains the metabolites) to a new tube.

-

Evaporate the solvent to dryness using a speed vacuum concentrator without heating.

-

Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent (e.g., 50% Acetonitrile) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a chromatographic method optimized for the separation of polar analytes like amino acids and dipeptides.

-

Set up the mass spectrometer to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (Multiple Reaction Monitoring - MRM mode).

-

-

Data Analysis:

-

Quantify each analyte by calculating the ratio of the peak area of the endogenous metabolite to the peak area of its stable isotope-labeled internal standard.

-

Generate a standard curve using known concentrations of the analytes to determine their absolute concentrations in the sample.

-

Normalize the data to the initial cell number or protein content.

-

Experimental Protocol: Glutaminase (GLS) Activity Assay

This protocol is based on commercially available fluorometric or colorimetric assay kits that measure the production of glutamate or ammonia from glutamine.[17][18][19]

1. Materials and Reagents:

-

Cell or tissue lysates.

-

GLS Assay Buffer.

-

Glutamine (Substrate).

-

Detection Reagent/System (e.g., a system that detects glutamate via glutamate dehydrogenase or ammonia via o-phthalaldehyde).

-

Glutamate or Ammonia Standard.

-

96-well microplate (black plate for fluorescence, clear plate for colorimetric).

-

Microplate reader.

2. Procedure:

-

Sample Preparation:

-

Homogenize cells (e.g., 4 x 105 cells) or tissue (~10 mg) in 100-200 µL of ice-cold GLS Assay Buffer.[17]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate) for the assay. Determine protein concentration of the lysate.

-

-

Standard Curve Preparation: Prepare a dilution series of the Glutamate or Ammonia Standard in GLS Assay Buffer according to the kit manufacturer's instructions.

-

Reaction Setup:

-

Add samples (e.g., 2-50 µL of lysate) to wells of the 96-well plate. Adjust the volume in all sample and standard wells to a uniform volume (e.g., 50 µL) with GLS Assay Buffer.

-

Prepare a reaction mix containing the substrate (Glutamine) and the detection system components.

-

-

Initiate Reaction: Add the reaction mix to all wells, including standards.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 415/475 nm for ammonia detection) or absorbance (e.g., 620 nm) using a microplate reader.[12][18] For kinetic assays, readings can be taken every 2-3 minutes.

-

Data Analysis:

-

Subtract the background reading from all sample and standard readings.

-

Plot the standard curve.

-

Calculate the concentration of the product (glutamate or ammonia) generated in the sample wells using the standard curve.

-

Calculate the GLS activity, typically expressed as nmol/min/mg of protein or U/L.

-

Modulation of Cellular Signaling

The provision of Ala-Gln and its subsequent metabolic products, particularly glutamine, can significantly influence key intracellular signaling pathways that regulate cell growth, proliferation, and inflammation.

mTOR Signaling Pathway

Glutamine is a critical signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, specifically mTOR Complex 1 (mTORC1).[17] mTOR is a master regulator of cell growth and protein synthesis. Activation of mTORC1 by glutamine leads to the phosphorylation and activation of its downstream effectors:

-

p70 Ribosomal Protein S6 Kinase (p70S6K): Phosphorylation of p70S6K promotes the translation of mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's capacity for protein synthesis.[20]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the translation initiation factor eIF4E, allowing eIF4E to participate in the initiation of cap-dependent translation.[21]

Studies in murine enteroids have shown that both Gln and Ala-Gln significantly increase the phosphorylation of p70S6K and its substrate, the ribosomal protein S6, indicating robust activation of the mTOR signaling pathway.[17]

Visualization: Ala-Gln and mTOR Signaling

Inflammatory Signaling Pathways

Ala-Gln has demonstrated significant anti-inflammatory and cytoprotective effects. In animal models of cerebrovascular ischemia, preconditioning with Ala-Gln led to significantly lower levels of the pro-inflammatory markers Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Interleukin-6 (IL-6).[13] Conversely, levels of the cytoprotective and anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) were significantly increased.[13] Other studies suggest Ala-Gln may also reduce the phosphorylation of AMP-activated protein kinase (AMPK) and the NF-κB p65 subunit following exercise-induced stress.[22]

Visualization: Anti-Inflammatory Effects of Ala-Gln

Experimental Protocol: Western Blot for mTOR Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-S6) in response to Ala-Gln treatment.[21][23]

1. Materials and Reagents:

-

Cultured cells.

-

Ala-Gln treatment solution.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween-20 (TBST)).

-

Primary antibodies (specific for total and phosphorylated forms of mTOR, p70S6K, S6, etc.).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence imager).

2. Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

For starvation/stimulation experiments, starve cells of amino acids and serum for 1-2 hours in a buffer like HBSS.[21]

-

Treat cells with Ala-Gln at the desired concentration for a specific time period (e.g., 30 minutes). Include positive and negative controls.

-

-

Protein Extraction:

-

Place culture dishes on ice, aspirate the medium, and wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-p70S6K), diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To analyze total protein levels as a loading control, the membrane can be stripped of antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

-

Data Analysis: Quantify band intensity using densitometry software. Express the level of phosphorylated protein relative to the total amount of that protein.

Conclusion

The dipeptide L-Alanyl-L-Glutamine serves as a highly stable and bioavailable source of its constituent amino acids. Its cellular uptake is an active, proton-dependent process mediated primarily by the PepT1 transporter. Following transport, it is rapidly hydrolyzed intracellularly, releasing alanine and glutamine to participate in a wide array of critical metabolic and signaling functions. Notably, it fuels central carbon metabolism, supports biosynthesis, and activates the mTORC1 pathway to promote cell growth and proliferation. Furthermore, Ala-Gln exhibits potent cytoprotective and anti-inflammatory properties by modulating key stress and inflammatory signaling cascades. Understanding these core mechanisms is essential for its effective application in clinical nutrition, drug development, and as a superior supplement in biopharmaceutical cell culture.

References

- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. abcam.com [abcam.com]

- 18. cohesionbio.com [cohesionbio.com]

- 19. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Synthesis of L-Alanyl-L-Glutamine: A Technical Guide to Biosynthetic and Chemical Methodologies

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

L-Alanyl-L-Glutamine (B1664493), a dipeptide composed of the amino acids L-alanine and L-glutamine, has garnered significant attention in clinical nutrition, biotechnology, and pharmaceutical applications. Its enhanced stability and solubility over L-glutamine alone make it a superior choice for supplementation in parenteral nutrition and cell culture media. This technical guide provides a comprehensive overview of the primary methods for synthesizing L-Alanyl-L-Glutamine, covering both biosynthetic and chemical approaches. Detailed experimental protocols, comparative quantitative data, and visual representations of key pathways and workflows are presented to serve as a core resource for professionals in the field.

Biosynthesis of L-Alanyl-L-Glutamine

Biological synthesis routes offer an environmentally friendly and highly specific alternative to chemical methods, often avoiding the need for protecting groups and reducing the formation of byproducts. The main biosynthetic approaches include direct fermentation and enzymatic synthesis.

Fermentative Production

The fermentative production of L-Alanyl-L-Glutamine typically involves metabolically engineered microorganisms, such as Escherichia coli.[1][2] This method leverages the cell's natural machinery to produce the dipeptide from simple carbon and nitrogen sources.

A common strategy involves the overexpression of an L-amino acid α-ligase (Lal), an enzyme that catalyzes the ATP-dependent formation of dipeptides from unprotected amino acids.[1] To enhance product yield, metabolic engineering strategies are employed. These include the disruption of genes responsible for dipeptide degradation (e.g., dpp, pepA, pepB, pepD, pepN) and the enhancement of precursor amino acid supply by deregulating their biosynthesis pathways.[1][2] For instance, the overexpression of L-alanine dehydrogenase (Ald) can increase the intracellular pool of L-alanine.[1]

Key Features of Fermentative Production:

-

Direct production from simple substrates like glucose and ammonia.[1]

-

High specificity, avoiding the formation of D-amino acid-containing dipeptides or longer oligopeptides.[1]

-

Requires extensive metabolic engineering of the host strain for high yields.[1][2]

Enzymatic Synthesis

Enzymatic synthesis provides a more controlled environment than fermentation and can be performed using either isolated enzymes or whole-cell biocatalysts.

1.2.1. L-Amino Acid α-Ligase: The L-amino acid α-ligase from Bacillus subtilis (BacD) is a key enzyme in this approach. It directly catalyzes the formation of L-Alanyl-L-Glutamine from L-alanine and L-glutamine in an ATP-dependent manner.[1][2]

1.2.2. α-Amino Acid Ester Acyltransferase: This method utilizes an α-amino acid ester acyltransferase, for example from Sphingobacterium siyangensis, to synthesize the dipeptide from L-alanine methyl ester hydrochloride (AlaOMe) and L-glutamine.[3][4] This approach can achieve high product yields in a short reaction time.

1.2.3. Papain-Catalyzed Synthesis: A kinetically controlled synthesis can be achieved using the protease papain. This method typically uses a protected L-alanine derivative, such as N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe), and L-glutamine as substrates.[5]

Chemical Synthesis of L-Alanyl-L-Glutamine

Chemical synthesis remains a prevalent method for producing L-Alanyl-L-Glutamine, particularly at an industrial scale. These methods often involve the use of protecting groups to ensure specific peptide bond formation and prevent side reactions.

Activated Ester Method

A common chemical synthesis route involves the activation of the carboxyl group of a protected L-alanine derivative, which then reacts with L-glutamine. For example, N-benzyloxycarbonyl-L-alanine (Z-Ala) can be reacted with triphenylphosphine (B44618) and hexachloroethane (B51795) to form an active ester, which subsequently reacts with L-glutamine in an aqueous-organic solvent mixture.[6] The protecting group is then removed, typically by catalytic hydrogenation, to yield L-Alanyl-L-Glutamine.[6]

D-2-Halopropionyl-L-Glutamine Intermediate Method

This large-scale manufacturing method involves the reaction of D-2-chloro- or D-2-bromopropionic acid with thionyl chloride to form the corresponding acyl chloride.[7][8] This intermediate then undergoes a Schotten-Baumann reaction with L-glutamine, followed by an ammonolysis reaction to yield L-Alanyl-L-Glutamine.[7] This method is noted for its cost-effectiveness, though it may produce by-products that require removal through purification steps like ion-exchange chromatography and recrystallization.[7]

Pyruvoyl Chloride Method

Another approach involves reacting L-glutamine with pyruvoyl chloride to form pyruvoyl-L-glutamine.[8] This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride or an O-alkylhydroxylamine, followed by hydrogenation to yield N(2)-L-alanyl-L-glutamine.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods described in the literature.

Table 1: Biosynthesis of L-Alanyl-L-Glutamine

| Method | Biocatalyst/Strain | Substrates | Product Titer | Molar Yield/Conversion Rate | Productivity | Reference |

| Fermentation | Metabolically engineered E. coli expressing L-amino acid α-ligase | Glucose, Ammonia | >100 mM | - | - | [1] |

| Whole-cell Biocatalysis | Metabolically engineered E. coli expressing L-amino acid α-ligase (BacD) and glutamine synthetase (GlnA) | L-glutamic acid, L-alanine | 71.7 mM | 71.7% (from glutamic acid) | 3.98 mM/h | [2][9] |

| Enzymatic Synthesis (Acyltransferase) | Recombinant E. coli expressing α-amino acid ester acyltransferase | L-alanine methyl ester hydrochloride, L-glutamine | 69.7 g/L | 67% | - | [3] |

| Enzymatic Synthesis (Papain) | Papain | N-benzyloxycarbonyl-L-alanine methyl ester, L-glutamine | - | 35.5% | - | [5] |

| Immobilized Whole-cell Biocatalysis | Immobilized E. coli expressing α-amino acid ester acyltransferase | - | - | - | 2.79 mg/(min*mL-CV) | [10] |

Table 2: Chemical Synthesis of L-Alanyl-L-Glutamine

| Method | Key Reagents | Yield | Reference |

| Activated Ester Method | Z-Ala, Triphenylphosphine, Hexachloroethane | 40-65% | [6] |

| Phthalyl-L-Ala-L-Glu mono-methyl ester ammonolysis | Phthalyl-L-Ala-L-Glu mono-methyl ester, Ammonium hydroxide (B78521) | 91.6% | [11] |

| Pyruvoyl Chloride Method | L-glutamine, Pyruvoyl chloride, Hydroxylamine hydrochloride | 60.8% | [8] |

Experimental Protocols

Protocol for Enzymatic Synthesis using α-Amino Acid Ester Acyltransferase

This protocol is based on the work of Hirao et al. (2013).[3]

-

Cultivation of Recombinant E. coli : Culture a recombinant E. coli strain overexpressing α-amino acid ester acyltransferase in a suitable medium with an inducer (e.g., IPTG) to promote enzyme expression. Fed-batch cultivation can be employed to achieve high cell density.

-

Reaction Setup : Prepare a reaction mixture containing L-alanine methyl ester hydrochloride (AlaOMe) and L-glutamine in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Enzymatic Reaction : Add the high-cell-density culture broth to the reaction mixture. Maintain the reaction at an optimized temperature (e.g., 30°C) with agitation.

-

Monitoring and Termination : Monitor the progress of the reaction by quantifying the amount of L-Alanyl-L-Glutamine produced using methods like HPLC.[12][13][14]

-

Product Isolation : Once the reaction reaches completion, separate the cells from the reaction mixture by centrifugation. The supernatant containing L-Alanyl-L-Glutamine can be further purified.

Protocol for Chemical Synthesis via Activated Ester Method

This protocol is a generalized representation based on the patent by Li et al. (2007).[6]

-

Activation of Z-Alanine : Dissolve N-benzyloxycarbonyl-L-alanine (Z-Ala), triphenylphosphine, and hexachloroethane in an appropriate organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran). Stir the mixture at a controlled low temperature (e.g., 0-5°C) for a specified duration (e.g., 1-2 hours) to form the active ester.

-

Condensation with Glutamine : Prepare a solution of L-glutamine in a mixture of water and an organic solvent (e.g., dichloromethane). Add the active ester solution dropwise to the glutamine solution while maintaining the pH at a basic level (e.g., pH 10-13) using an inorganic base like sodium hydroxide or potassium hydroxide. Keep the reaction temperature low (e.g., 0-10°C).

-

Workup : After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1.5-3.0) with an inorganic acid (e.g., hydrochloric acid or sulfuric acid). Separate the aqueous phase.

-

Deprotection : Concentrate the aqueous phase and dissolve the residue in a suitable solvent like methanol. Remove the benzyloxycarbonyl protecting group by catalytic hydrogenation using a palladium catalyst.

-

Purification : After the removal of the catalyst, the product L-Alanyl-L-Glutamine can be purified by recrystallization.

Signaling Pathways and Logical Relationships

L-Alanyl-L-Glutamine is known to influence cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[15][16] Upon cellular uptake, L-Alanyl-L-Glutamine is hydrolyzed to L-alanine and L-glutamine. L-glutamine plays a pivotal role in amino acid-induced mTOR signaling.[16]

References

- 1. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103265616B - N(2)-L-alanyl-L-glutamine synthesis method - Google Patents [patents.google.com]

- 9. Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of L-alanyl-L-glutamine by immobilized Escherichia coli expressing amino acid ester acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of L-Alanyl-L-Glutamine in Preventing Apoptosis in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which the dipeptide L-alanyl-L-glutamine (Ala-Gln) prevents apoptosis in cell culture systems. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers seeking to investigate these effects.

Introduction: The Challenge of Glutamine Instability and the Ala-Gln Solution

L-glutamine is an essential amino acid for the proliferation and survival of mammalian cells in culture, serving as a primary energy source and a precursor for nucleotide and protein synthesis.[1][2] However, free L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into glutamic acid, ammonia (B1221849), and pyroglutamic acid. The accumulation of ammonia is cytotoxic and a known inducer of apoptosis, limiting cell growth and productivity in bioreactors.[3][4]

L-alanyl-L-glutamine (Ala-Gln) is a stabilized dipeptide form of L-glutamine that overcomes this limitation. Its enhanced stability in liquid media results in significantly lower accumulation of toxic ammonia.[3] Once taken up by cells, peptidases hydrolyze the dipeptide, releasing L-glutamine and L-alanine for cellular metabolism. This controlled release mechanism not only prevents the buildup of ammonia but also provides a sustained supply of glutamine, thereby promoting cell viability and offering robust protection against programmed cell death, or apoptosis.

Core Mechanisms of Ala-Gln-Mediated Apoptosis Prevention

Ala-Gln exerts its anti-apoptotic effects through a multi-faceted approach, influencing cellular redox balance, modulating key survival signaling pathways, regulating critical apoptotic proteins, and maintaining metabolic homeostasis.

Reduction of Ammonia-Induced Cytotoxicity

The primary advantage of substituting L-glutamine with Ala-Gln is the significant reduction in ammonia concentration in the culture medium.[3] High levels of ammonia can alter intracellular pH, inhibit enzyme function, and induce oxidative stress, all of which can trigger apoptotic pathways. By providing a stable source of glutamine that does not spontaneously degrade, Ala-Gln maintains a healthier culture environment, thereby preventing a key trigger for apoptosis.[3]

Attenuation of Oxidative Stress

Glutamine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[2][5] GSH plays a vital role in neutralizing reactive oxygen species (ROS), which, when in excess, cause significant damage to cellular components and are potent activators of the intrinsic apoptotic pathway.

By ensuring a steady intracellular supply of glutamine, Ala-Gln supports robust GSH synthesis.[1] This enhanced antioxidant capacity allows cells to effectively buffer ROS, preventing mitochondrial damage and the subsequent release of pro-apoptotic factors like cytochrome c.[1][2]

Modulation of Pro-Survival and Pro-Apoptotic Signaling Pathways

Ala-Gln influences the delicate balance between cell survival and cell death by modulating key signaling cascades.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival. Evidence suggests that glutamine can activate this pathway.[6][7][8] Activated Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic targets, including the Bcl-2 family member Bad. Furthermore, Akt can promote the expression of anti-apoptotic proteins, thereby actively suppressing the apoptotic machinery.[6]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways have dual roles in regulating apoptosis.[9][10]

-

JNK and p38 MAPK: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated by cellular stress and are considered pro-apoptotic.[9] Glutamine deprivation has been shown to activate Apoptosis Signal-regulating Kinase 1 (ASK1) and JNK, sensitizing cells to apoptosis.[5] By providing a stable glutamine source, Ala-Gln helps suppress the activation of these stress-related pathways.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is often associated with cell proliferation and survival.[11] While the direct link is complex, maintaining cellular health with Ala-Gln can favor pro-survival ERK signaling over pro-apoptotic JNK/p38 signaling.

-

Regulation of the Bcl-2 Family of Proteins

The fate of a cell is often decided at the mitochondrial level by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.[12][13][14]

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): These proteins reside on the outer mitochondrial membrane and prevent its permeabilization, thereby sequestering cytochrome c.[12]

-

Pro-apoptotic proteins (e.g., Bax, Bak): Upon activation, these proteins oligomerize in the mitochondrial outer membrane, forming pores that allow cytochrome c to escape into the cytosol, initiating the caspase cascade.[15]

Glutamine supplementation has been shown to up-regulate the expression of anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic proteins like Bax, thus shifting the balance in favor of cell survival.[1]

Inhibition of Caspase Activation

Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis.[16] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated by two main pathways: the extrinsic (death receptor) pathway, which activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9.[16] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[17][18]

Ala-Gln prevents caspase activation primarily by acting upstream. By maintaining mitochondrial integrity (via Bcl-2 regulation and ROS reduction), it prevents the release of cytochrome c and the subsequent activation of caspase-9.[19] Similarly, by suppressing stress signaling pathways, it can reduce the activation of the extrinsic pathway. The resulting inhibition of caspase-3 and -7 activation is a critical endpoint of Ala-Gln's anti-apoptotic effect.[19]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effects of Ala-Gln on apoptosis and related cellular metrics.

Table 1: Effect of Ala-Gln on Apoptosis and Ammonia Levels in CHO Cells

| Culture Condition | Apoptotic Ratio (Day 9) | Ammonia Concentration (Day 10, mM) | Reference |

| Gln-Gln (Basal-Feed) | ~18% | ~6.5 | [3] |

| AlaGln-AlaGln (Basal-Feed) | ~10% | ~3.0 | [3] |

Data adapted from a study on anti-CD20 antibody-producing CHO cells, showing that complete replacement of Gln with AlaGln reduces both apoptosis and ammonia accumulation.[3]

Table 2: Effect of Glutamine on Apoptosis in Intestinal Epithelial Cells

| Condition (24 hours) | Annexin V Positive Cells (%) | Description | Reference |

| Control (with Gln) | Baseline | Normal cell survival. | [20][21] |

| Glutamine Deprivation | Significantly Increased | Gln starvation induces apoptosis. | [20][21] |

| Ala-Gln Supplementation | Baseline / Reduced | Ala-Gln supports cell survival. | [21] |

This table synthesizes findings that glutamine deprivation is a direct inducer of apoptosis in intestinal epithelial cells, an effect that can be prevented by supplementation with glutamine or its stable dipeptide, Ala-Gln.[20][21]

Visualizing the Pathways and Workflows

Ala-Gln Anti-Apoptotic Signaling Pathways

Caption: Ala-Gln anti-apoptotic signaling pathways.

Core Logic: Ala-Gln Stability vs. Gln Instability

Caption: Stability of Ala-Gln promotes cell viability.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating apoptosis in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Antagonistic Effect of Glutamine on Zearalenone-Induced Apoptosis via PI3K/Akt Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutamine relieves oxidative stress through PI3K/Akt signaling pathway in DSS-induced ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient apoptosis requires feedback amplification of upstream apoptotic signals by effector caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signaling Pathways That Control Apoptosis in Prostate Cancer [mdpi.com]

- 19. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glutamine deprivation induces apoptosis in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanyl-L-Glutamine: A Technical Guide to Degradation Kinetics and Byproduct Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation kinetics, stability profile, and associated byproducts of L-Alanyl-L-Glutamine (B1664493). The information is intended to support researchers, scientists, and drug development professionals in optimizing formulations, ensuring product quality, and understanding the behavior of this dipeptide in various applications.

Degradation Kinetics of L-Alanyl-L-Glutamine

The stability of L-Alanyl-L-Glutamine in aqueous solutions is a critical factor in its application, particularly in parenteral nutrition and cell culture media.[1][2] Its degradation is influenced by factors such as pH and temperature and generally follows pseudo-first-order kinetics.[3]

Influence of pH and Temperature

The rate of degradation of L-Alanyl-L-Glutamine is significantly dependent on the pH of the solution. The maximum stability of the dipeptide has been observed at an approximate pH of 6.0.[3] The degradation process is subject to specific acid-base catalysis and hydrolysis by water molecules.[3]

Temperature also plays a crucial role in the stability of L-Alanyl-L-Glutamine. The activation energy for the degradation of L-Alanyl-L-Glutamine at pH 6.0 has been determined to be 27.1 kcal mol-1.[3] Based on this, the shelf-life (defined as 90% remaining) has been predicted under different storage conditions.[3]

Table 1: Predicted Shelf-Life of L-Alanyl-L-Glutamine at pH 6.0 [3]

| Temperature (°C) | Predicted Shelf-Life (t90) |

| 25 | 5.3 years |

| 40 | 7.1 months |

In Vivo Elimination Kinetics

In a study involving ICU patients, the elimination kinetics of intravenously administered L-Alanyl-L-Glutamine were investigated. The dipeptide was found to have a short half-life of 0.26 hours (range: 0.15-0.63 hours), indicating rapid hydrolysis in the body.[4] There was no detectable L-Alanyl-L-Glutamine found in the urine of the patients.[4]

Degradation Pathways and Byproducts

L-Alanyl-L-Glutamine undergoes degradation through two primary chemical pathways.[3] Additionally, in biological systems and during manufacturing, other byproducts can be formed.

Primary Degradation Routes

The two main degradation routes for L-Alanyl-L-Glutamine in aqueous solution are:[3]

-

Cleavage of the peptide bond: This results in the formation of its constituent amino acids, L-Alanine and L-Glutamine (B1671663).

-

Deamination of the amide group: This leads to the formation of alanyl-glutamic acid.[3][5]

L-Glutamine, being a product of peptide bond cleavage, is itself unstable in solution and can degrade into ammonia (B1221849) and pyrrolidone carboxylic acid.[2][6] The use of L-Alanyl-L-Glutamine as a stabilized form of L-Glutamine significantly reduces the formation of ammonia.[2]

dot

Caption: Primary degradation pathways of L-Alanyl-L-Glutamine.

Other Potential Byproducts

During the synthesis of L-Alanyl-L-Glutamine, other byproducts can be generated. These can include:

-

D-alanyl-glutamine: Formed due to racemization of the substrate amino acids during chemical synthesis.[5]

-

Longer oligopeptides (e.g., tripeptides): These can also be formed during certain chemical and enzymatic synthesis methods.[5]

Table 2: Summary of L-Alanyl-L-Glutamine Degradation Byproducts

| Byproduct | Formation Pathway | Reference |

| L-Alanine | Cleavage of the peptide bond | [3] |

| L-Glutamine | Cleavage of the peptide bond | [3] |

| Alanyl-Glutamic Acid | Deamination of the amide group | [3][5] |

| Ammonia | Degradation of L-Glutamine | [2][6] |

| Pyrrolidone Carboxylic Acid | Degradation of L-Glutamine | [2][6] |

| D-alanyl-glutamine | Racemization during chemical synthesis | [5] |

| Longer oligopeptides | Byproduct of some synthesis methods | [5] |

Experimental Protocols for Stability and Degradation Analysis

The analysis of L-Alanyl-L-Glutamine and its degradation products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[7][8][9]

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products.[10]

Objective: To quantify the concentration of L-Alanyl-L-Glutamine and its degradation products over time under various stress conditions (e.g., different pH, temperature, and light exposure).

Instrumentation and Conditions (Example):

-

System: High-Performance Liquid Chromatograph (HPLC)

-

Detector: Fluorescence or Mass Spectrometry (MS) detectors are recommended for complex matrices like cell culture media to avoid matrix effects.[11][12] UV detection at 215 nm can be used for simpler formulations.[7]

-

Column: A reversed-phase column, such as an amino-bonded silica (B1680970) gel column packed with octadecylsilane (B103800) (e.g., 2.1 mm × 100 mm, 1.7 μm), is often used.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4) is typically used.[7] The exact composition will depend on the specific separation requirements.

-

Flow Rate: A typical flow rate is around 0.25 ml/min.[7]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[7]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of L-Alanyl-L-Glutamine of known concentrations in the relevant solvent or matrix.

-

Sample Preparation: Prepare samples of L-Alanyl-L-Glutamine in the desired solution and subject them to the intended stress conditions (e.g., incubation at elevated temperatures or different pH values).

-

Chromatographic Analysis: Inject the standards and samples into the HPLC system.

-

Data Analysis: Integrate the peak areas corresponding to L-Alanyl-L-Glutamine and its degradation products. Construct a calibration curve from the standard solutions to quantify the concentrations in the samples. The degradation kinetics can be determined by plotting the concentration of L-Alanyl-L-Glutamine as a function of time.

dot

Caption: Experimental workflow for L-Alanyl-L-Glutamine degradation studies.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug substance.[8][9] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Typical Stress Conditions:

-

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Exposure to high temperatures in both solid and solution states.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The analysis of samples from forced degradation studies is carried out using a validated stability-indicating method as described above.

Signaling Pathways

While the primary focus of this guide is on the chemical degradation of L-Alanyl-L-Glutamine, it is noteworthy that this dipeptide and its constituent amino acids are involved in cellular signaling pathways. For instance, L-Alanyl-L-Glutamine has been shown to inhibit signaling proteins that activate protein degradation.[13] Specifically, glutamine has been suggested to influence the mTOR signaling pathway, which is a key regulator of protein synthesis, and to inhibit the expression of ubiquitin E3 ligases, which are involved in muscle protein breakdown.[13] Further research is needed to fully elucidate the direct signaling roles of the dipeptide itself.

References

- 1. researchgate.net [researchgate.net]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elimination kinetics of L-alanyl-L-glutamine in ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijlpr.com [ijlpr.com]

- 8. ijsra.net [ijsra.net]

- 9. researchgate.net [researchgate.net]

- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 11. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

The Instability of L-Glutamine and the Rise of L-Alanyl-L-Glutamine in Cell Culture: A Technical Guide to Reducing Ammonia Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of ammonia (B1221849) is a critical limiting factor in mammalian cell culture, adversely impacting cell growth, viability, and the quality of biopharmaceutical products. A primary source of this ammonia is the chemical and metabolic breakdown of L-glutamine, a vital nutrient in culture media. This in-depth technical guide explores the mechanisms by which the substitution of L-glutamine with the dipeptide L-alanyl-L-glutamine (Ala-Gln) significantly mitigates ammonia accumulation. We will delve into the biochemical pathways, present quantitative data, and provide detailed experimental protocols for the assessment of ammonia levels and cell viability. Furthermore, this guide will visualize key pathways and workflows to provide a comprehensive understanding of the advantages of Ala-Gln in cell culture applications.

The Problem: L-Glutamine Instability and Ammonia Toxicity

L-glutamine is an essential amino acid for proliferating mammalian cells, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides, amino sugars, and other amino acids.[1][2] However, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media, particularly at physiological temperatures (37°C).[1] It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][3] Additionally, cellular metabolism of L-glutamine also releases ammonia as a byproduct.[2][4]

The accumulation of ammonia in the culture medium is detrimental to cells.[3][5] Elevated ammonia levels can inhibit cell growth, reduce cell viability, alter metabolism, and negatively affect protein glycosylation, thereby compromising the quality and yield of recombinant proteins.[1][6] For instance, in hybridoma cell cultures, ammonia concentrations as low as 2-5 mM can inhibit growth.[3]

The Solution: L-Alanyl-L-Glutamine (Ala-Gln)

To overcome the challenges associated with L-glutamine instability, the dipeptide L-alanyl-L-glutamine (Ala-Gln) has emerged as a superior alternative.[7][8][9] Ala-Gln is a stabilized form of L-glutamine that offers several advantages.

Enhanced Stability

Ala-Gln is significantly more stable in aqueous solutions than L-glutamine, resisting spontaneous degradation into ammonia even during prolonged incubation at 37°C.[1][7] This inherent stability is the primary reason for the reduced accumulation of ammonia in the culture medium from non-metabolic sources.

Controlled Cellular Uptake and Metabolism

Ala-Gln is taken up by cells through peptide transporters.[10] Once inside the cell, it is enzymatically cleaved by peptidases into L-alanine and L-glutamine.[1][7] This intracellular release mechanism ensures a controlled and sustained supply of L-glutamine to the cell, matching its metabolic needs more closely. This prevents the rapid, excess uptake and subsequent deamination of glutamine that leads to high levels of ammonia production.

The overall process can be visualized as follows:

Diagram 1: Ala-Gln uptake and metabolism reduces ammonia.

Quantitative Comparison: Ala-Gln vs. L-Glutamine

Numerous studies have demonstrated the superiority of Ala-Gln over L-glutamine in reducing ammonia accumulation and improving cell culture performance. The following tables summarize key quantitative data from studies on Chinese Hamster Ovary (CHO) and hybridoma cells.

| Cell Line | Supplement | Initial Concentration | Ammonia Concentration (Day 7) | Peak Viable Cell Density (x10^6 cells/mL) | Reference |

| CHO | L-Glutamine | 12 mM | ~5.5 mM | ~8.0 | [5] |

| CHO | Ala-Gln | 12 mM | ~2.0 mM | ~12.0 | [5] |

| Hybridoma | L-Glutamine | 4 mM | >2.5 mM | ~1.3 | [6] |

| Hybridoma | L-Glutamine | 2 mM | >2.0 mM | ~1.1 | [6] |

| Hybridoma | L-Glutamine | 1 mM | ~1.5 mM | ~1.0 | [6] |

Table 1: Comparison of Ammonia Accumulation and Cell Growth in CHO and Hybridoma Cells

| Cell Line | Supplement | Antibody Titer (mg/L) | Reference |

| CHO | L-Glutamine | 171 | [5] |

| CHO | Ala-Gln | 341 | [5] |

| Hybridoma | L-Glutamine | ~50 | [11] |

| Hybridoma | L-Glutamine + 3.75mM NH4Cl | <50 | [11] |

Table 2: Impact on Antibody Production

Experimental Protocols

To enable researchers to quantify the benefits of Ala-Gln in their own systems, we provide detailed protocols for key assays.

Protocol 1: Measuring Ammonia Concentration using an Enzymatic Assay Kit

This protocol provides a general guideline for a commercially available enzymatic ammonia assay kit, which is a common and reliable method.

Principle: These assays are typically based on the reductive amination of α-ketoglutarate to glutamate (B1630785) by glutamate dehydrogenase (GDH). This reaction consumes NADH, and the resulting decrease in absorbance at 340 nm is directly proportional to the ammonia concentration.[12]

Materials:

-

Ammonia Assay Kit (e.g., from ScienCell, Abcam, or BioAssay Systems)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well microplate

-

Micropipettes and tips

-

Cell culture supernatant samples

-

Ammonia standard (provided in the kit)

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant by centrifuging the cell suspension at 1,000 x g for 10 minutes to pellet the cells.

-

Carefully transfer the clear supernatant to a new tube.[13]

-

If necessary, dilute the supernatant with the assay buffer provided in the kit to ensure the ammonia concentration falls within the linear range of the assay.

-

-

Standard Curve Preparation:

-

Assay Reaction:

-

Pipette the prepared standards and samples into separate wells of the 96-well plate.

-

Prepare the reaction mixture according to the kit's instructions. This typically involves mixing the assay buffer, glutamate dehydrogenase, α-ketoglutarate, and NADH.[12]

-

Add the reaction mixture to each well containing the standards and samples.

-

-

Incubation and Measurement:

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the ammonia concentration in the samples by interpolating their absorbance values on the standard curve. Remember to account for any dilution factors.

-

Diagram 2: Workflow for enzymatic ammonia assay.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This is a straightforward and widely used method to differentiate viable from non-viable cells.

Principle: Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Therefore, viable cells exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.[1][4][7]

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

-

Micropipettes and tips

Procedure:

-

Sample Preparation:

-

Obtain a representative aliquot of the cell suspension to be counted.

-

Dilute the cell suspension 1:1 with 0.4% Trypan Blue solution (e.g., mix 10 µL of cell suspension with 10 µL of Trypan Blue). Mix gently.[4]

-

-

Incubation:

-

Loading the Hemocytometer:

-

Carefully load 10 µL of the cell-dye mixture into the chamber of a clean hemocytometer.

-

-

Cell Counting:

-

Place the hemocytometer on the microscope stage.

-

Under low magnification, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

-

-

Calculation:

-

Cell Viability (%): (Number of viable cells / Total number of cells (viable + non-viable)) x 100[4]

-

Viable Cell Density (cells/mL): Number of viable cells x Dilution factor (2 in this case) x 10^4

-

Signaling Pathways Affected by Ammonia

Ammonia is not merely a waste product; it can also act as a signaling molecule, impacting key cellular pathways. One of the critical pathways affected by ammonia is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[15][16]

Ammonia has been shown to activate the mTORC1 signaling cascade. This can lead to the phosphorylation of downstream targets such as p70S6K and 4E-BP1, which in turn promote protein synthesis and cell growth.[15] However, prolonged or excessive ammonia can also have inhibitory effects on mTOR activity and induce autophagy.[16][17] The precise effect of ammonia on mTOR signaling can be context-dependent, varying with cell type and ammonia concentration.

Diagram 3: Simplified overview of ammonia's effect on the mTORC1 pathway.

Conclusion

The use of L-alanyl-L-glutamine as a substitute for L-glutamine in mammalian cell culture media is a well-established and effective strategy to reduce the accumulation of toxic ammonia. This is achieved through the superior chemical stability of Ala-Gln and a more controlled intracellular delivery of L-glutamine. The resulting lower ammonia environment contributes to improved cell growth, higher cell viability, and enhanced productivity of biopharmaceuticals. For researchers and drug development professionals, the adoption of Ala-Gln in their cell culture processes represents a significant step towards process optimization and the generation of higher quality and quantity of biological products. The protocols and data presented in this guide provide a framework for the practical implementation and evaluation of Ala-Gln in various cell culture applications.

References

- 1. revvity.com [revvity.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. toku-e.com [toku-e.com]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. bioassaysys.com [bioassaysys.com]

- 13. abcam.com [abcam.com]

- 14. sciencellonline.com [sciencellonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of PI3K/Akt/mTOR pathway by ammonium chloride induced apoptosis and autophagy in MAC-T cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Substituting L-Glutamine with L-Alanyl-L-Glutamine (Ala-Gln) in Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-glutamine is a critical amino acid for the successful in vitro cultivation of mammalian cells, serving as a primary source of energy and nitrogen.[1][2] However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into ammonia (B1221849) and pyroglutamate.[1][3] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and protein production.[3][4] To overcome this limitation, the stable dipeptide L-alanyl-L-glutamine (Ala-Gln) is widely used as a direct substitute.[5] Cells import the Ala-Gln dipeptide and intracellular peptidases cleave it, releasing L-glutamine and L-alanine for metabolic use.[1][2] This controlled release minimizes the buildup of cytotoxic ammonia, ensuring a more stable culture environment and improving overall cell performance and reproducibility.[2][4]

Key Advantages of Ala-Gln Substitution

-

Enhanced Stability: Ala-Gln is heat-stable and resistant to spontaneous degradation in liquid media, even during prolonged incubation at 37°C.[2] This allows for the stable storage of supplemented media.[4]

-

Reduced Ammonia Accumulation: By preventing the rapid breakdown of glutamine, Ala-Gln significantly lowers the concentration of toxic ammonia in the cell culture medium.[2][4]

-

Improved Cell Performance: The stable and consistent supply of glutamine can lead to improved cell growth, viability, and productivity, particularly in long-term and high-density cultures.[4][6]

-

Increased Process Consistency: The reduction in toxic byproducts and consistent nutrient availability contribute to more reliable and reproducible experimental outcomes.

Quantitative Data Summary

The substitution of L-glutamine with Ala-Gln has demonstrated measurable benefits across various cell lines and culture conditions. The following tables summarize key quantitative findings from comparative studies.

Table 1: Effect of Ala-Gln on CHO Cell Culture Performance (Data sourced from a study on anti-CD20 antibody-producing POTELLIGENT™ CHO cells)[4]

| Parameter | L-Glutamine Condition | Ala-Gln Condition | Percentage Change |

| Max. Monoclonal Antibody (MAb) Titer | 171 mg/L | 341 mg/L | +99.4% |

| Specific Production Rate (SPR) | Approx. 1x | Approx. 2x | +100% |

| Apoptotic Ratio (Day 10) | Highest Value | Lowest Value | Reduced Apoptosis |

| Ammonia Accumulation | Increased over time | Declined after day 6 | Reduced Ammonia |

Table 2: Comparative Effects on Intestinal Epithelial Cells (IEC-6) (Data sourced from a study on 5-Fluorouracil-induced intestinal damage)[7]

| Parameter (at 48h) | Control (No Gln) | 10 mM L-Glutamine | 10 mM Ala-Gln |

| Cell Proliferation | 38.6% | 91.3% | 91.0% |

| Cell Migration (after 5-FU, 24h) | N/A | 49.7% Improvement | 83.1% Improvement |

| Apoptosis Rate (at 24h) | 22.1% | 8.0% | Not specified, but similar protection to Gln |

Experimental Protocols

The optimal concentration of Ala-Gln is cell-line dependent but typically falls within an equimolar range to the standard L-glutamine concentration (usually 2 mM to 10 mM).[1]

Protocol 1: Direct Substitution of L-Glutamine with Ala-Gln

This protocol is suitable for many robust cell lines that can adapt quickly to changes in media composition.

Materials:

-

Basal medium deficient in L-glutamine.

-

Sterile L-alanyl-L-glutamine solution (e.g., 200 mM).

-

Healthy, actively proliferating cell culture in mid-log phase (>90% viability).

Procedure:

-

Prepare Medium: Aseptically supplement the L-glutamine-free basal medium with the Ala-Gln stock solution to the desired final concentration (e.g., 4 mM).

-

Subculture Cells: Harvest cells from your existing culture (previously grown in L-glutamine-containing medium) using your standard protocol.

-

Centrifuge and Resuspend: Centrifuge the cell suspension to pellet the cells (e.g., 125 x g for 10 minutes) and gently discard the supernatant containing the old medium.

-

Seed into New Medium: Resuspend the cell pellet directly in the newly prepared medium containing Ala-Gln.

-

Incubate and Monitor: Seed the cells into appropriate culture vessels at your standard seeding density. Monitor the culture daily for cell viability, growth rate, and morphology.

-

Validation: Continue to subculture for at least three passages to ensure the cells are fully adapted and stable in the new medium.

Protocol 2: Gradual Adaptation to Ala-Gln Medium

This method is recommended for sensitive cell lines or when direct substitution results in decreased viability or growth.[8][9]

Materials:

-

Standard cell culture medium containing L-glutamine.

-

Newly prepared medium where L-glutamine is replaced with an equimolar concentration of Ala-Gln.

-

Healthy, actively proliferating cell culture in mid-log phase (>90% viability).

Procedure:

-

Passage 1 (75% Old : 25% New): At the first subculture, seed cells into a medium mixture consisting of 75% of the original L-glutamine medium and 25% of the new Ala-Gln medium.[8]

-

Monitor Growth: Culture the cells until they reach the desired confluence for the next passage. Monitor for any changes in morphology or growth rate compared to a control culture maintained in 100% original medium.

-

Passage 2 (50% Old : 50% New): If the cells appear healthy, subculture them into a 1:1 mixture of the old and new media.[8]

-

Passage 3 (25% Old : 75% New): At the next passage, increase the proportion of the new medium to 75%.[8]

-

Passage 4 (100% New): Finally, subculture the cells into 100% Ala-Gln-containing medium.

-

Full Adaptation: The cell line can be considered fully adapted after 3 successful passages in 100% Ala-Gln medium with stable growth and viability.[8] It is advisable to create a cryopreserved cell bank of the fully adapted line.

Visualizations

Workflow for Ala-Gln Substitution

Caption: Workflow for cell line adaptation to Ala-Gln medium.

Signaling Pathways Influenced by Glutamine Metabolism

Glutamine metabolism is intricately linked to key signaling pathways that regulate cell growth, proliferation, and survival.

Caption: Glutamine's role in key metabolic and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 6. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Revolutionizing CHO Cell Culture: A Guide to L-Alanyl-L-Glutamine Supplementation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biopharmaceutical production, optimizing Chinese Hamster Ovary (CHO) cell culture processes is paramount for maximizing therapeutic protein yield and quality. A critical aspect of this optimization lies in the nutrient composition of the culture media, with a particular focus on the stability and efficiency of the primary nitrogen source, L-glutamine. This document provides detailed application notes and experimental protocols for the utilization of L-Alanyl-L-Glutamine (B1664493), a stabilized dipeptide of L-glutamine, as a superior alternative to free L-glutamine in CHO cell culture.

Introduction: The L-Glutamine Dilemma and the L-Alanyl-L-Glutamine Solution

L-glutamine is an essential amino acid for the proliferation and productivity of CHO cells, serving as a key source of nitrogen and carbon. However, its inherent instability in aqueous solutions at physiological pH and temperature leads to spontaneous degradation into ammonia (B1221849) and pyroglutamate.[1] The accumulation of ammonia is detrimental to cell growth, viability, and protein production, often leading to a premature decline in culture performance.[2][3]

L-Alanyl-L-Glutamine (Ala-Gln) offers a robust solution to this challenge. This dipeptide is highly stable in liquid media and is efficiently utilized by CHO cells.[2] It is transported into the cell where intracellular peptidases cleave it, releasing L-alanine and L-glutamine for metabolic use.[4] This controlled release mechanism provides a steady supply of L-glutamine, minimizing the accumulation of toxic ammonia and enhancing overall culture performance.

Key Advantages of L-Alanyl-L-Glutamine:

-

Enhanced Stability: Resists spontaneous degradation in liquid media, ensuring a consistent supply of glutamine throughout the culture duration.

-

Reduced Ammonia Accumulation: Minimizes the build-up of toxic ammonia, leading to improved cell viability and extended culture longevity.[2][5]

-

Improved Cell Health and Productivity: Supports higher viable cell densities, increased protein titers, and reduced apoptosis.[2]

-

Process Consistency: Eliminates the need for frequent L-glutamine supplementation, simplifying media preparation and feeding strategies.

Mechanism of Action: Uptake and Metabolism